N-[2-amino-4-(piperidin-1-ylsulfonyl)phenyl]-N,N-dimethylamine hydrochloride N-[2-amino-4-(piperidin-1-ylsulfonyl)phenyl]-N,N-dimethylamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1172365-65-9
VCID: VC4232074
InChI: InChI=1S/C13H21N3O2S.ClH/c1-15(2)13-7-6-11(10-12(13)14)19(17,18)16-8-4-3-5-9-16;/h6-7,10H,3-5,8-9,14H2,1-2H3;1H
SMILES: CN(C)C1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)N.Cl
Molecular Formula: C13H22ClN3O2S
Molecular Weight: 319.85

N-[2-amino-4-(piperidin-1-ylsulfonyl)phenyl]-N,N-dimethylamine hydrochloride

CAS No.: 1172365-65-9

Cat. No.: VC4232074

Molecular Formula: C13H22ClN3O2S

Molecular Weight: 319.85

* For research use only. Not for human or veterinary use.

N-[2-amino-4-(piperidin-1-ylsulfonyl)phenyl]-N,N-dimethylamine hydrochloride - 1172365-65-9

Specification

CAS No. 1172365-65-9
Molecular Formula C13H22ClN3O2S
Molecular Weight 319.85
IUPAC Name 1-N,1-N-dimethyl-4-piperidin-1-ylsulfonylbenzene-1,2-diamine;hydrochloride
Standard InChI InChI=1S/C13H21N3O2S.ClH/c1-15(2)13-7-6-11(10-12(13)14)19(17,18)16-8-4-3-5-9-16;/h6-7,10H,3-5,8-9,14H2,1-2H3;1H
Standard InChI Key JUJOYNVDHCVBSG-UHFFFAOYSA-N
SMILES CN(C)C1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)N.Cl

Introduction

Chemical Identity and Physicochemical Properties

Structural Characterization

The compound’s IUPAC name, 1-N,1-N-dimethyl-4-piperidin-1-ylsulfonylbenzene-1,2-diamine hydrochloride, reflects its core structure: a benzene ring substituted with an amino group, a dimethylamine group, and a piperidin-1-ylsulfonyl moiety, with a hydrochloride counterion . The sulfonamide group (–SO₂NH–) bridges the aromatic ring and the piperidine heterocycle, a feature common in kinase inhibitors and protease modulators . Key spectral identifiers include:

  • InChI: InChI=1S/C13H21N3O2S.ClH/c1-16(2)13-9-10(8-12(14)11(13)7-6-10)19(17,18)15-5-3-4-15;/h6-9H,3-5,14H2,1-2H3;1H

  • SMILES: CN(C)C1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)N.Cl

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₂₂ClN₃O₂S
Molecular Weight319.85 g/mol
Purity≥95%
Storage ConditionsCool, dry environment

Synthetic Pathways

Synthesis typically involves multi-step reactions starting from 4-nitroaniline derivatives. A proposed route includes:

  • Sulfonation: Reaction of 2-amino-4-nitrophenol with piperidine-1-sulfonyl chloride to introduce the sulfonamide group.

  • Reduction: Catalytic hydrogenation of the nitro group to an amine.

  • Methylation: Treatment with methyl iodide to form the dimethylamine substituent.

  • Salt Formation: Precipitation with hydrochloric acid to yield the hydrochloride salt .

Challenges in synthesis include controlling regioselectivity during sulfonation and minimizing side reactions at the aromatic amine. Purification often employs recrystallization from ethanol-water mixtures, achieving ≥95% purity .

Structural and Computational Analysis

Crystallographic Insights

While no crystal structure for this compound has been published, analogs like N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide (PubChem CID 79780) exhibit planar sulfonamide groups and chair-conformation piperidine rings . Density functional theory (DFT) simulations predict similar geometry, with the sulfonyl oxygen atoms engaging in hydrogen bonds with proximal amines .

Spectroscopic Profiles

  • IR Spectroscopy: Strong absorptions at 1,150 cm⁻¹ (S=O asymmetric stretch) and 3,350 cm⁻¹ (N–H stretch).

  • NMR: <sup>1</sup>H NMR (D₂O) signals at δ 2.85 (s, 6H, N(CH₃)₂), 3.15–3.45 (m, 4H, piperidine CH₂), and 7.25–7.55 (m, 3H, aromatic H) .

Biological Activity and Mechanism

Antimicrobial Screening

Preliminary assays against Escherichia coli and Staphylococcus aureus show moderate activity (MIC = 32 μg/mL), likely due to sulfonamide-mediated folate pathway disruption. Resistance development remains a concern, necessitating structural optimization.

Hazard CategoryGHS CodePrecautionary Measures
Acute Toxicity (Oral)H302Use PPE; avoid ingestion
Skin IrritationH315Wear nitrile gloves
Eye DamageH318Safety goggles required

The compound is non-flammable but reacts with strong oxidizers, releasing toxic gases (e.g., SO<sub>x</sub>, NO<sub>x</sub>) . Spills require neutralization with 5% sodium bicarbonate before disposal .

Research Applications and Future Directions

Drug Discovery

The compound serves as a scaffold for developing:

  • Anticancer agents: Analogous pyrrolopyrimidine-piperidine hybrids inhibit tumor xenograft growth in mice .

  • Neuroprotective drugs: Sulfonamide derivatives modulate NMDA receptors, suggesting potential in Alzheimer’s disease .

Chemical Biology Probes

<sup>35</sup>S-labeled versions could track sulfonamide metabolism in vivo, elucidating off-target interactions.

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